3-Ethoxysalicylaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

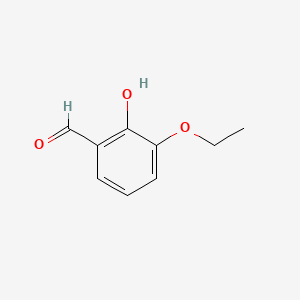

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQBYHLLIJGMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060083 | |

| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-88-6 | |

| Record name | 3-Ethoxysalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxysalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4H48MKNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethoxysalicylaldehyde chemical properties and structure

An In-depth Technical Guide to 3-Ethoxysalicylaldehyde: Chemical Properties and Structure

Abstract

This compound, also known as 3-ethoxy-2-hydroxybenzaldehyde, is an aromatic organic compound with significant applications in synthetic chemistry. Its unique structure, featuring adjacent hydroxyl, aldehyde, and ethoxy functional groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes. This document provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is a substituted salicylaldehyde. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO) and a hydroxyl group (-OH) in the ortho position (positions 1 and 2, respectively). An ethoxy group (-OCH2CH3) is substituted at the 3-position.[1] This arrangement of functional groups is key to its reactivity, particularly in the formation of ligands for coordination chemistry.[1]

Key identifiers for this compound are listed below:

-

IUPAC Name : 3-Ethoxy-2-hydroxybenzaldehyde

-

EC Number : 207-765-1

-

Linear Formula : C₂H₅OC₆H₃-2-(OH)CHO

-

SMILES : O(CC)C1=C(O)C(C=O)=CC=C1[1]

-

InChI Key : OFQBYHLLIJGMNP-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a light yellow to brown crystalline solid or powder at room temperature, though it can also appear as a pale yellow liquid.[1][2] It possesses a characteristic aromatic odor.[1] The compound is soluble in various organic solvents, including methanol (B129727) and ethanol (B145695), but has limited solubility in water.[1][2]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | 66-68 °C | [4] |

| Boiling Point | 263-264 °C | [4] |

| Density | 1.1097 g/cm³ (estimate) | [4] |

| pKa | 8.30 ± 0.10 (Predicted) | [4] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Solubility in water | Slightly soluble | [2] |

| Solubility in organic solvents | Soluble in methanol, ethanol, ether | [1][2] |

Spectroscopic Profile

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the ethoxy group. A representative spectrum shows the expected shifts and splitting patterns confirming the molecular structure.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for the different functional groups. Key peaks include a broad band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the aldehyde, and bands corresponding to C-O stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

UV-Vis Spectroscopy : UV-Visible spectroscopy reveals the electronic transitions within the molecule, characteristic of its aromatic system.

Comprehensive spectral data, including NMR, FTIR, MS, and UV-Vis, are available in public databases such as SpectraBase.[6]

Chemical Reactivity and Applications

The primary utility of this compound in research and industry lies in its role as a precursor for synthesizing sophisticated organic molecules.[7]

Schiff Base Synthesis

The most prominent application is the preparation of Schiff base ligands.[7] The aldehyde group readily undergoes condensation reactions with primary amines to form an imine (or azomethine) group (-C=N-). The proximity of the hydroxyl and ethoxy groups allows for the formation of multidentate ligands that can coordinate with various metal ions. These Schiff base metal complexes have applications in:

-

Catalysis : They can act as homogeneous catalysts in various chemical transformations.[7]

-

Medicinal Chemistry : Derivatives have shown potential biological activities, including antibacterial properties.[1]

-

Materials Science : They are used in the development of advanced materials with specific optical or magnetic properties.[4]

A general workflow for the synthesis of Schiff bases from this compound is depicted below.

Caption: General synthesis of a Schiff base ligand.

Experimental Protocols

Mechanochemical Synthesis of a Schiff Base

This protocol is adapted from a solvent-free method for synthesizing Schiff bases from this compound and primary aromatic amines.[5] This "green chemistry" approach is efficient and reduces waste.

Objective : To synthesize a Schiff base via a solvent-free, mechanochemical reaction.

Materials :

-

This compound

-

A primary aromatic amine (e.g., aniline)

-

Mortar and pestle or a ball mill

-

CDCl₃ for NMR analysis

Procedure :

-

Equimolar amounts of this compound and the chosen primary aromatic amine are placed into a mortar.

-

The solid mixture is ground vigorously with a pestle at room temperature for a specified time (e.g., 10-20 minutes). The progress of the reaction can often be observed by a change in color and texture of the mixture.

-

For reactions conducted in a ball mill, the reactants are placed in the milling vessel with grinding balls and milled at high speed.

-

After grinding, the resulting product mixture is collected directly from the vessel.

-

The crude product can be analyzed directly. For purification, recrystallization from a suitable solvent like ethanol may be performed.

-

The structure of the synthesized Schiff base is confirmed by spectroscopic methods, such as ¹H NMR, to verify the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.[5]

The workflow for this environmentally friendly synthesis method is illustrated below.

Caption: Workflow for mechanochemical Schiff base synthesis.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]

Table 2: Hazard Identification and Safety Information

| Identifier | Description | References |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4][9] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, N95 dust mask, lab coat | |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Air sensitive. | [2][4] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical structure and predictable reactivity make it an essential precursor for the development of Schiff base ligands and their coordination complexes. These derivatives are of significant interest in catalysis, medicinal chemistry, and materials science. A thorough understanding of its physicochemical properties and adherence to proper safety protocols are crucial for its effective and safe utilization in research and development.

References

- 1. CAS 492-88-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 492-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 492-88-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-乙氧基水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide on 3-Ethoxysalicylaldehyde (CAS: 492-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxysalicylaldehyde, with the Chemical Abstracts Service (CAS) number 492-88-6, is an aromatic aldehyde that serves as a versatile precursor in organic synthesis.[1] Structurally, it is a derivative of salicylaldehyde (B1680747) featuring an ethoxy group at the 3-position of the benzene (B151609) ring. This substitution pattern imparts unique chemical properties and reactivity, making it a valuable building block for the synthesis of a wide range of compounds, particularly Schiff bases and salen-type ligands. These derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a yellow to brown crystalline powder.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 492-88-6 | [5] |

| Molecular Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| Appearance | Yellow to brown crystalline solid | [4] |

| Melting Point | 66-68 °C | [5] |

| Boiling Point | 263-264 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | |

| InChI Key | OFQBYHLLIJGMNP-UHFFFAOYSA-N | [5] |

| SMILES | CCOc1cccc(C=O)c1O | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Peaks |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, aldehyde proton, and hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Resonances for the ethoxy carbons, aromatic carbons (including those bearing the hydroxyl, ethoxy, and aldehyde groups), and the carbonyl carbon of the aldehyde. |

| IR (Infrared) | Characteristic absorption bands for the hydroxyl (O-H) stretch, aromatic C-H stretch, aldehyde C-H stretch, carbonyl (C=O) stretch of the aldehyde, and C-O stretches of the ether and phenol. |

| UV-Vis | Absorption maxima indicative of the electronic transitions within the aromatic system and the carbonyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound can be achieved through the ortho-formylation of 2-ethoxyphenol (B1204887). The Duff reaction provides a viable method for this transformation.

Experimental Protocol: Synthesis via Duff Reaction

This protocol is a general procedure for the Duff reaction and can be adapted for the synthesis of this compound from 2-ethoxyphenol.

Materials:

-

2-Ethoxyphenol

-

Hexamethylenetetramine (HMTA)

-

Boric acid

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, a mixture of glycerol and boric acid is heated with stirring to prepare a glyceroboric acid solution.

-

The solution is cooled, and 2-ethoxyphenol and hexamethylenetetramine are added.

-

The reaction mixture is heated with vigorous stirring, maintaining the temperature in the range of 150-160 °C for approximately 20-30 minutes.

-

The mixture is then cooled and acidified with a dilute solution of sulfuric acid.

-

The product, this compound, is isolated from the reaction mixture by steam distillation.

-

The distillate is extracted with diethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Workflow for the Synthesis of this compound via Duff Reaction

Caption: Synthesis workflow for this compound.

Applications in the Synthesis of Biologically Active Molecules

This compound is a key starting material for the synthesis of Schiff bases and their metal complexes, many of which exhibit promising biological activities.

Synthesis of Schiff Bases

Schiff bases are readily synthesized through the condensation reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., an aniline (B41778) or amino acid derivative)

-

Ethanol or Methanol (B129727)

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve this compound in a minimal amount of ethanol or methanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

A few drops of glacial acetic acid can be added as a catalyst.

-

The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

The formation of the Schiff base is often indicated by a color change and/or the precipitation of a solid.

-

The solid product is collected by filtration, washed with cold ethanol or methanol, and dried in a vacuum desiccator.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Workflow for Schiff Base Synthesis

Caption: General workflow for Schiff base synthesis.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly their Schiff base metal complexes, have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity and Associated Signaling Pathways

Several studies have reported the cytotoxic effects of metal complexes of Schiff bases derived from this compound against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Some salicylaldehyde-based Schiff base complexes have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein.[6] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

p53-Mediated Apoptotic Signaling Pathway

Caption: p53-mediated apoptosis by salicylaldehyde derivatives.

The execution phase of apoptosis is mediated by a cascade of proteases called caspases.[7] Salicylaldehyde derivatives can trigger this cascade, leading to the cleavage of key cellular substrates and ultimately, cell death. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3).[7]

Caspase Activation Cascade in Apoptosis

Caption: Caspase cascade initiated by apoptotic stimuli.

Some salicylaldehyde benzoylhydrazones have been investigated as inhibitors of the c-Abl tyrosine kinase, which is implicated in certain types of leukemia.[6] Inhibition of c-Abl can disrupt downstream signaling pathways that promote cell proliferation and survival.

Inhibition of c-Abl Signaling Pathway

Caption: c-Abl kinase inhibition by salicylaldehyde derivatives.

Antimicrobial Activity

Schiff bases derived from this compound have also demonstrated promising activity against various bacterial and fungal strains. The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of Schiff bases and their metal complexes. These derivatives have shown significant potential as anticancer and antimicrobial agents, with mechanisms of action that involve key cellular signaling pathways. Further research into the structure-activity relationships and optimization of these compounds holds promise for the development of novel therapeutics. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers and drug development professionals in their endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isatin-Schiff base-copper (II) complex induces cell death in p53-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethoxysalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxysalicylaldehyde, a key intermediate in the synthesis of various Schiff bases and other organic molecules of medicinal and materials science interest. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound was analyzed in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Phenolic OH |

| ~9.9 | Singlet | 1H | Aldehyde CHO |

| ~7.4 | Doublet of doublets | 1H | Aromatic CH |

| ~7.1 | Doublet of doublets | 1H | Aromatic CH |

| ~6.9 | Triplet | 1H | Aromatic CH |

| ~4.1 | Quartet | 2H | Ethoxy CH₂ |

| ~1.4 | Triplet | 3H | Ethoxy CH₃ |

Note: The precise chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects. The data presented is an estimation from available spectral images.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~196 | C=O (Aldehyde) |

| ~160 | C-OH (Aromatic) |

| ~150 | C-OEt (Aromatic) |

| ~138 | CH (Aromatic) |

| ~125 | C-CHO (Aromatic) |

| ~120 | CH (Aromatic) |

| ~118 | CH (Aromatic) |

| ~65 | O-CH₂ (Ethoxy) |

| ~15 | CH₃ (Ethoxy) |

IR (Infrared) Spectroscopy Data

The key IR absorption bands for this compound are characteristic of its functional groups. The data is consistent with spectra obtained via Attenuated Total Reflectance (ATR).[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethoxy group) |

| ~2850, ~2750 | Medium, weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1660 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1050 | Medium | C-O stretch (ethoxy group) |

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

The UV-Vis spectrum of this compound, typically recorded in methanol (B129727), exhibits absorption maxima corresponding to π → π* and n → π* electronic transitions.[3]

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~255 | High | Methanol | π → π* transition |

| ~325 | Low | Methanol | n → π* transition |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Spectral width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Spectral width: 0 to 220 ppm.

-

Temperature: 298 K.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill a reference cuvette with the pure solvent (methanol).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Wavelength range: 200-800 nm.

-

Scan speed: Medium.

-

Blank: Use the reference cuvette containing the pure solvent to zero the instrument.

Data Processing:

-

Record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of 3-Ethoxysalicylaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Ethoxysalicylaldehyde, a key intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available solubility data, outlines detailed experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Core Concepts in the Solubility of this compound

This compound (CAS No. 492-88-6), a derivative of salicylaldehyde, is a solid at room temperature with a melting point of 66-68 °C. Its molecular structure, featuring a benzene (B151609) ring, a hydroxyl group, an aldehyde group, and an ethoxy group, dictates its solubility behavior. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding with polar solvents, while the aromatic ring and the ethoxy group contribute to its solubility in less polar organic solvents. Generally, this compound is soluble in many common organic solvents and has limited solubility in water.

A recent study by Mao et al. (2023) has systematically measured the solubility of this compound in twelve pure solvents at various temperatures, providing a valuable quantitative dataset for researchers.

Quantitative Solubility Data

While direct access to the comprehensive data from the primary literature may require a subscription, the following table summarizes the solvents in which the mole fraction solubility of this compound has been experimentally determined at temperatures ranging from 278.15 K to 313.15 K, as reported by Mao et al. in the Journal of Chemical Thermodynamics. For precise quantitative values, readers are strongly encouraged to consult the original publication.

| Solvent | Temperature Range Studied |

| Methanol | 278.15 K - 313.15 K |

| Ethanol | 278.15 K - 313.15 K |

| n-Propanol | 278.15 K - 313.15 K |

| Isopropanol | 278.15 K - 313.15 K |

| n-Butanol | 278.15 K - 313.15 K |

| Isobutanol | 278.15 K - 313.15 K |

| Acetone | 278.15 K - 313.15 K |

| Butanone | 278.15 K - 313.15 K |

| Methyl Acetate | 278.15 K - 313.15 K |

| Ethyl Acetate | 278.15 K - 313.15 K |

| n-Butyl Acetate | 278.15 K - 313.15 K |

| Acetonitrile | 278.15 K - 313.15 K |

For detailed mole fraction solubility data, please refer to: Mao, H., et al. (2024). Solubility measurement and data correlation of this compound in twelve pure solvents at temperatures from 278.15 to 313.15 K. The Journal of Chemical Thermodynamics, 188, 107162.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known mass or volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature.

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved.

-

Weigh the vial containing the dry solid residue of this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial with the residue minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the residue.

-

Calculate the solubility in terms of grams of solute per 100 g of solvent or as a mole fraction.

-

Mandatory Visualizations

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-ethoxysalicylaldehyde (CAS No. 492-88-6), a versatile intermediate in organic synthesis.[1] Also known as 3-ethoxy-2-hydroxybenzaldehyde, this compound is a key building block in the preparation of Schiff base ligands, which are crucial for developing homogeneous catalysts used in a variety of chemical transformations.[1] Its unique structure, featuring aldehyde, hydroxyl, and ethoxy functional groups, offers multiple sites for chemical modification, making it a valuable precursor for complex organic molecules in fields ranging from medicinal chemistry to materials science.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 492-88-6 | [3][4] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4][5] |

| Appearance | Light yellow to brown crystalline solid | [2] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 263-264 °C | [3] |

| Purity | Typically ≥97% |

Table 2: Key Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source |

| ¹H NMR (CDCl₃) | δ ~11.0 ppm (s, 1H, -OH), δ ~9.9 ppm (s, 1H, -CHO), δ ~7.4-6.9 ppm (m, 3H, Ar-H), δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~1.5 ppm (t, 3H, -OCH₂CH₃) | |

| ¹³C NMR (CDCl₃) | Peaks typically observed around δ 196 (C=O), 160-120 (Aromatic C), 65 (-OCH₂), 15 (-CH₃) | [5] |

| FT-IR (ATR) | ~3050 cm⁻¹ (O-H stretch, intramolecular H-bond), ~2880 cm⁻¹ (C-H stretch, aldehyde), ~1650 cm⁻¹ (C=O stretch, aldehyde), ~1250 cm⁻¹ (C-O stretch, ether) | [5] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak at m/z = 166 | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (B47542) (in this case, 2-ethoxyphenol) using chloroform (B151607) in a basic solution.

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: To synthesize this compound via the ortho-formylation of 2-ethoxyphenol (B1204887).

Materials:

-

2-Ethoxyphenol

-

Sodium Hydroxide (B78521) (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric Acid (HCl, concentrated and dilute)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated basic solution. Add 2-ethoxyphenol to the flask and stir until it dissolves completely.

-

Addition of Chloroform: Heat the mixture to approximately 60-70°C. Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a steady temperature.

-

Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Removal of Excess Chloroform: Cool the reaction mixture to room temperature. Set up a simple distillation to remove the excess chloroform.

-

Acidification: After removing the excess chloroform, cool the remaining dark reaction mixture in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane. Perform the extraction three times to ensure maximum recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, a dark oil or solid, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages of the Reimer-Tiemann synthesis.

Characterization of this compound

Characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic methods is typically employed.

Experimental Protocols for Characterization

Objective: To verify the structure and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Confirm the presence of the characteristic peaks for the aldehyde proton (~9.9 ppm), the phenolic hydroxyl proton (~11.0 ppm, often broad), the aromatic protons, and the ethoxy group's methylene (B1212753) and methyl protons. Integration of the peaks should correspond to the number of protons in the structure.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Identify the carbonyl carbon of the aldehyde (~196 ppm), the aromatic carbons, and the carbons of the ethoxy group.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer and acquire the spectrum.

-

Analysis: Identify the key functional group absorptions: a strong C=O stretch for the aldehyde (~1650 cm⁻¹), a broad O-H stretch indicating intramolecular hydrogen bonding (~3050 cm⁻¹), and C-O stretching for the ether group (~1250 cm⁻¹).

3. Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or another appropriate ionization method.

-

Analysis: Confirm the molecular weight by identifying the molecular ion peak (M⁺) at m/z = 166.17. Analyze the fragmentation pattern to further support the proposed structure.

4. Melting Point Determination:

-

Protocol: Place a small amount of the crystalline product in a capillary tube and determine the melting point using a calibrated melting point apparatus.

-

Analysis: A sharp melting point range close to the literature value (66-68 °C) indicates high purity.[3]

Characterization Logic Diagram

Caption: A diagram showing the logical relationship of characterization methods.

References

The Aldehyde Group of 3-Ethoxysalicylaldehyde: A Nexus of Reactivity for Synthetic and Pharmacological Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxysalicylaldehyde, a substituted aromatic aldehyde, possesses a rich and versatile chemical reactivity centered around its aldehyde functional group. The strategic positioning of the ethoxy and hydroxyl moieties on the benzene (B151609) ring modulates the electrophilicity of the carbonyl carbon, influencing its participation in a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, with a focus on its application in the synthesis of novel chemical entities with potential pharmacological relevance. Key reactions, including Schiff base formation, Knoevenagel condensation, Wittig olefination, reduction, and oxidation, are discussed in detail. This document serves as a critical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the exploration and exploitation of this compound as a valuable synthetic building block.

Introduction: The Chemical Environment of the Aldehyde Group

The aldehyde group (-CHO) in this compound is the focal point of its synthetic utility. The carbon atom of this group is sp² hybridized and forms a polar double bond with an oxygen atom. This polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, is the primary driver of the aldehyde's reactivity. The presence of an ortho-hydroxyl group allows for intramolecular hydrogen bonding and the potential for chelation, which can influence reaction pathways and product stereochemistry. The ethoxy group at the meta position exerts an electron-donating effect through resonance, which can subtly modulate the reactivity of the aromatic ring and the aldehyde function.

This guide will systematically explore the key reactions of the aldehyde group in this compound, providing the necessary technical details for their practical application.

Schiff Base Formation: A Gateway to Novel Ligands and Bioactive Molecules

The condensation reaction between the aldehyde group of this compound and primary amines is a facile and widely employed method for the synthesis of Schiff bases (imines). These compounds are not only valuable intermediates in organic synthesis but also serve as versatile ligands for the formation of metal complexes with diverse applications in catalysis and materials science.[1][2][3] Furthermore, many Schiff bases derived from salicylaldehydes exhibit a range of biological activities, making them attractive targets for drug discovery programs.[3]

General Reaction Pathway

The formation of a Schiff base proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule.

Quantitative Data on Schiff Base Synthesis

The following table summarizes representative quantitative data for the synthesis of Schiff bases from this compound.

| Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-4-chlorobenzoic acid | Ethanol (B145695) | Reflux, 2-3 hours | Not specified | 157 | [1] |

| 2-Amino-4-methylphenol (B1222752) | Methanol (B129727) | Stirred, 2-3 hours | 92 | 179 | [2] |

| 2-Aminobenzoic acid | Ethanol | Reflux, 2 hours | 95 | 148 | [3] |

Experimental Protocols

-

Materials: this compound (0.01 mol), 2-amino-4-chlorobenzoic acid (0.01 mol), Ethanol.

-

Procedure:

-

Dissolve this compound (0.01 mol) and 2-amino-4-chlorobenzoic acid (0.01 mol) in ethanol.

-

Reflux the mixture for 2-3 hours.

-

Cool the resulting solution to 0°C.

-

Collect the precipitated product by filtration.

-

Wash the product several times with ethanol.

-

Recrystallize the product from hot ethanol.

-

Dry the purified product in a vacuum desiccator.

-

-

Materials: this compound (0.01 M), 2-amino-4-methylphenol (0.01 M), Methanol.

-

Procedure:

-

Dissolve this compound (0.01 M) and 2-amino-4-methylphenol (0.01 M) in methanol.

-

Stir the resulting mixture for 2-3 hours, during which a red colored solid product is obtained.

-

Collect the product by filtration.

-

Wash the product several times with ethanol.

-

Recrystallize from hot ethanol.

-

Dry the product in a vacuum desiccator.

-

Knoevenagel Condensation: Synthesis of Coumarins and other α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In the case of this compound, this reaction is a powerful tool for the synthesis of coumarin (B35378) derivatives, which are a class of compounds with significant biological and pharmacological properties.[5] The reaction typically involves an active methylene (B1212753) compound, such as a malonic ester or ethyl acetoacetate (B1235776), and is often catalyzed by a weak base like piperidine.[1]

General Reaction Pathway for Coumarin Synthesis

The synthesis of coumarins from this compound via Knoevenagel condensation proceeds through an initial condensation to form an intermediate which then undergoes an intramolecular cyclization (lactonization).

Quantitative Data on Knoevenagel Condensation

The following table presents quantitative data for the Knoevenagel condensation of this compound to form coumarin derivatives.

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Piperidine | Ethanol | Reflux, 2 hours | 3-acetyl-8-ethoxycoumarin | 92 | [1] |

| Diethyl malonate | Triethylamine | Ethanol | Reflux, 1 hour | Ethyl 8-ethoxycoumarin-3-carboxylate | 44.23 | [3] |

| Malononitrile | Na₂CO₃ | Water | Not specified | 2-imino-8-ethoxychromene-3-carbonitrile | 86-100 (for substituted salicylaldehydes) | [6] |

Experimental Protocols

-

Materials: this compound, Ethyl acetoacetate, Piperidine, Ethanol.

-

Procedure:

-

Mix this compound and ethyl acetoacetate in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the product by filtration and wash with cold ethanol.

-

-

Materials: this compound (0.00526 moles), Diethyl malonate (0.0058 moles), Triethylamine (0.0036 moles), Absolute ethanol (5 mL), Water.

-

Procedure:

-

To a 50 mL round bottom flask, add 3-methoxysalicylaldehyde (used as an analogue in the cited procedure, adapt for this compound), diethyl malonate, triethylamine, and absolute ethanol.

-

Reflux the mixture for 1 hour.

-

After one hour, allow the reaction to cool to room temperature.

-

Add about 15 mL of water to the round bottom flask.

-

Cover the flask and place it in the fridge for 2 days to facilitate precipitation.

-

Collect the solid product via vacuum filtration.

-

Dissolve the solid in heated 95% ethanol and allow it to recrystallize in the fridge for 3 days.

-

Collect the crystals via vacuum filtration and air dry.

-

Wittig Reaction: Olefination of the Aldehyde Group

General Reaction Pathway

The Wittig reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide.

Quantitative Data on Wittig Reaction

As no specific data for this compound was found, this table provides a general representation of expected outcomes based on typical Wittig reactions.

| Ylide Type | Expected Major Product Stereochemistry | Typical Yield Range (%) |

| Non-stabilized (R=alkyl) | (Z)-alkene | 60-90 |

| Stabilized (R=ester, ketone) | (E)-alkene | 70-95 |

Experimental Protocol (General)

-

Materials: this compound, appropriate phosphonium (B103445) salt, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).

-

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0°C or -78°C, depending on the base and ylide stability.

-

Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at the appropriate temperature for 30-60 minutes.

-

Wittig Reaction: Dissolve this compound in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion of the reaction.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

-

Reduction of the Aldehyde Group: Synthesis of 3-Ethoxy-2-hydroxybenzyl Alcohol

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-ethoxy-2-hydroxybenzyl alcohol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).[8] This alcohol can serve as a precursor for further synthetic modifications.

General Reaction Pathway

The reduction involves the nucleophilic addition of a hydride ion (from NaBH₄) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Quantitative Data on Reduction

Specific quantitative data for the reduction of this compound was not found. However, the reduction of aromatic aldehydes with sodium borohydride is generally a high-yielding reaction.

| Reducing Agent | Solvent | Typical Yield Range (%) |

| Sodium Borohydride | Methanol or Ethanol | 90-98 |

Experimental Protocol (General)

-

Materials: this compound, Sodium borohydride, Methanol or Ethanol, Water, Dilute acid (e.g., 1M HCl).

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water, followed by dilute acid to neutralize the excess borohydride and protonate the alkoxide.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Oxidation of the Aldehyde Group: Synthesis of 3-Ethoxysalicylic Acid

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3-ethoxysalicylic acid. This transformation can be accomplished using a variety of oxidizing agents, with potassium permanganate (B83412) (KMnO₄) or chromic acid being common choices.[8] However, care must be taken as the phenolic hydroxyl group is also susceptible to oxidation under harsh conditions.[9] Milder oxidizing agents or protection of the hydroxyl group may be necessary for a clean reaction.

General Reaction Pathway

The oxidation of the aldehyde to a carboxylic acid involves the conversion of the C-H bond of the aldehyde to a C-O bond.

Quantitative Data on Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Expected Yield Range (%) |

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic | 50-80 |

| Tollens' Reagent | Aqueous ammonia | Moderate to high (qualitative) |

Experimental Protocol (General, using KMnO₄)

-

Materials: this compound, Potassium permanganate, Sodium carbonate (optional, for basic conditions), Sulfuric acid (for acidic conditions and work-up), Sodium bisulfite (for quenching).

-

Procedure (under basic conditions):

-

Dissolve this compound in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C. The purple color of the permanganate will disappear as it is consumed.

-

Stir the reaction mixture until the purple color persists, indicating the end of the reaction.

-

Filter off the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

If any brown manganese dioxide remains, add a small amount of sodium bisulfite solution to reduce it to soluble manganese(II) sulfate.

-

Collect the precipitated 3-ethoxysalicylic acid by filtration, wash with cold water, and dry.

-

Recrystallize from an appropriate solvent if necessary.

-

Conclusion

The aldehyde group of this compound is a versatile functional handle that enables a wide range of chemical transformations. This guide has provided a detailed overview of its reactivity in key synthetic reactions, including Schiff base formation, Knoevenagel condensation, Wittig olefination, reduction, and oxidation. The experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in synthetic chemistry and drug development. The ability to readily derivatize this compound into a variety of molecular scaffolds underscores its importance as a valuable and adaptable building block for the creation of novel compounds with potential applications in medicine and materials science. Further exploration of the reactivity of this compound is encouraged to unlock its full synthetic potential.

References

- 1. scispace.com [scispace.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. ncert.nic.in [ncert.nic.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 3-Ethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bond in 3-Ethoxysalicylaldehyde, a key structural feature influencing its chemical behavior and potential applications. This document synthesizes available spectroscopic data and discusses standard experimental and computational methodologies for the characterization of such interactions, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound is an aromatic organic compound characterized by the presence of a hydroxyl group and an aldehyde group in ortho positions on a benzene (B151609) ring, with an additional ethoxy substituent. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction plays a crucial role in determining the molecule's conformation, stability, reactivity, and spectroscopic properties. Understanding the nuances of this hydrogen bond is essential for predicting the molecule's behavior in various chemical environments and for its application in the synthesis of more complex molecules, such as Schiff bases and metal complexes.[1]

Structural and Spectroscopic Evidence of Intramolecular Hydrogen Bonding

The presence of the intramolecular hydrogen bond in this compound is well-supported by spectroscopic data. The key evidence comes from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. The phenolic hydroxyl proton in this compound exhibits a significant downfield chemical shift, typically appearing in the range of 10-12 ppm.[2] This deshielding is a direct consequence of the proton's involvement in the hydrogen bond with the adjacent carbonyl oxygen. The electron-withdrawing effect of the carbonyl group and the formation of a six-membered quasi-aromatic ring through the hydrogen bond reduce the electron density around the proton, causing it to resonate at a lower field.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying hydrogen bonding by observing the vibrational frequencies of the bonds involved. The O-H stretching vibration is particularly informative. In a free, non-hydrogen-bonded hydroxyl group, the O-H stretching frequency is typically observed in the range of 3500-3700 cm⁻¹. However, in this compound, due to the intramolecular hydrogen bond, this stretching frequency is expected to be significantly red-shifted to a lower wavenumber, often appearing as a broad band in the 3100-3200 cm⁻¹ region. This shift indicates a weakening of the O-H covalent bond as a result of the hydrogen bond interaction.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the literature, the following table includes data from its parent compound, salicylaldehyde, for illustrative purposes. These values provide a reasonable approximation of the parameters for this compound.

| Parameter | Technique | Value (for Salicylaldehyde as an analog) | Reference |

| ¹H NMR Chemical Shift (OH proton) | ¹H NMR | ~10.9 ppm | General textbook data |

| O-H Stretching Frequency | IR Spectroscopy | ~3180 cm⁻¹ (broad) | General textbook data |

| O-H Bond Length | X-ray Crystallography | ~0.96 Å | Hypothetical/Typical |

| O···O Distance | X-ray Crystallography | ~2.60 Å | Hypothetical/Typical |

| C=O Bond Length | X-ray Crystallography | ~1.23 Å | Hypothetical/Typical |

| Hydrogen Bond Energy | Computational (DFT) | ~7-10 kcal/mol | Hypothetical/Typical |

Experimental Protocols

The characterization of the intramolecular hydrogen bond in this compound involves standard spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical shift of the hydroxyl proton.

-

Sample Preparation: A dilute solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-15 ppm), and a relaxation delay of 1-5 seconds.

-

Data Analysis: The chemical shift of the hydroxyl proton is identified and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Objective: To identify the O-H stretching frequency.

-

Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum is collected first, followed by the sample spectrum.

-

Data Analysis: The position and shape of the O-H stretching band are analyzed. A broad band at a lower frequency compared to a free OH group is indicative of hydrogen bonding.

X-ray Crystallography

-

Objective: To determine the precise molecular geometry, including bond lengths and angles.

-

Sample Preparation: Single crystals of this compound of suitable size and quality are grown, typically by slow evaporation of a solvent.

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: The crystal is mounted on the diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as a series of frames as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, providing the atomic coordinates. The structure is then refined to obtain accurate bond lengths and angles.

Visualization of Key Concepts

Molecular Structure and Intramolecular Hydrogen Bond

Caption: Intramolecular hydrogen bond in this compound.

Experimental Workflow for Characterization

Caption: Workflow for characterizing intramolecular hydrogen bonds.

Computational Analysis

Density Functional Theory (DFT)

DFT calculations can provide optimized geometries, vibrational frequencies, and energies. By comparing the energies of the conformer with the intramolecular hydrogen bond to a hypothetical conformer where the hydroxyl group is rotated away, the strength of the hydrogen bond can be estimated.

Atoms in Molecules (AIM) Theory

AIM analysis of the calculated electron density can provide quantitative information about the nature of the hydrogen bond. The presence of a bond critical point (BCP) between the hydroxyl proton and the carbonyl oxygen, along with the values of the electron density and its Laplacian at the BCP, can confirm the existence and characterize the strength of the hydrogen bond.

Conclusion

The intramolecular hydrogen bond in this compound is a defining structural feature that significantly influences its physicochemical properties. Spectroscopic techniques, particularly ¹H NMR and IR, provide clear evidence for its existence. While a complete quantitative dataset from experimental studies on this compound is not yet available, data from analogous compounds and the application of standard experimental and computational workflows can provide a robust understanding of this interaction. For researchers in drug development and chemical synthesis, a thorough characterization of this hydrogen bond is crucial for predicting molecular behavior and designing novel chemical entities.

References

The Rising Profile of 3-Ethoxysalicylaldehyde in Medicinal Chemistry: A Technical Guide

Executive Summary: 3-Ethoxysalicylaldehyde, a versatile aromatic aldehyde, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural features, including an aldehyde group for imine formation, a hydroxyl group for chelation, and an ethoxy moiety influencing lipophilicity, make it an excellent precursor for a diverse range of therapeutic candidates. This technical guide explores the synthesis, derivatization, and potential applications of this compound, with a focus on its role in the development of novel antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and workflow visualizations are provided to support researchers in this promising field.

Introduction: The Versatility of Salicylaldehydes

Salicylaldehyde (B1680747) and its derivatives have long been recognized for their broad spectrum of biological activities. The ability of the salicylaldehyde core to form stable Schiff bases and metal complexes has made it a cornerstone in the design of compounds with therapeutic potential. This compound (also known as o-ethyl vanillin) is a derivative that offers a strategic combination of reactivity and modifiable physicochemical properties, making it a focal point for contemporary drug discovery efforts.[1][2] Its primary utility lies in its function as a molecular building block for more complex and biologically active molecules.[3]

Synthesis and Derivatization of this compound

This compound serves as a readily available starting material for a variety of chemical transformations. The most prominent application is the synthesis of Schiff bases through condensation reactions with primary amines.[2][4] This reaction forms a C=N (azomethine) bond, which is a key pharmacophore in many biologically active compounds.[5] The resulting Schiff base ligands can be further complexed with various transition metals, a strategy often employed to enhance biological activity.[6][7]

General Synthesis of Schiff Bases and Metal Complexes

The synthesis of Schiff bases from this compound is typically a straightforward one-pot reaction. The aldehyde is dissolved in an appropriate solvent, such as ethanol (B145695), and treated with a primary amine. The reaction mixture is then heated under reflux to drive the condensation.[6][7] Subsequent reaction of the purified Schiff base with a metal salt (e.g., Ni(II), Co(II), Cu(II), Zn(II)) in an alcoholic medium yields the corresponding metal complex.[6]

Key Therapeutic Applications

Research into the derivatives of this compound has unveiled significant potential in several therapeutic areas, most notably in antimicrobial and anticancer applications.

Antimicrobial Activity

Schiff bases derived from this compound and their metal complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi.[2][6][7] The chelation of metal ions to the Schiff base ligand often leads to a significant enhancement of antimicrobial potency compared to the ligand alone.[6][7] This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

Table 1: Antimicrobial Activity of a this compound-Derived Schiff Base and its Metal Complexes

| Compound | S. aureus (Zone of Inhibition in mm) | B. subtilis (Zone of Inhibition in mm) | E. coli (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |

| Schiff Base Ligand (ETSAN) ¹ | 10 | 11 | 9 | 12 |

| [Cu(ETSAN)₂] | 16 | 15 | 13 | 17 |

| [Ni(ETSAN)₂] | 14 | 13 | 12 | 15 |

| [Co(ETSAN)₂] | 13 | 12 | 11 | 14 |

| [Zn(ETSAN)₂] | 12 | 11 | 10 | 13 |

¹ ETSAN: 3-ethoxy salicylidene amino benzoic acid, a Schiff base derived from this compound and 2-amino benzoic acid. Data extracted from Mounika, K. et al., 2010.[6]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Salicylaldehyde derivatives, particularly hydrazones, have shown promising cytotoxic effects against various cancer cell lines.[8][9] The introduction of a methoxy (B1213986) group at the 3-position of salicylaldehyde, an analogue to the ethoxy group, has been shown to produce hydrazones with strong cytotoxic effects against leukemic cells.[8][9] While specific IC₅₀ values for this compound derivatives are still emerging, the data from closely related compounds strongly support its potential as a scaffold for potent and selective anticancer drugs.

Table 2: In Vitro Anticancer Activity of Salicylaldehyde Hydrazone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 3-Methoxy-salicylaldehyde Isonicotinoylhydrazone | K-562 (Leukemia) | 0.04 |

| BV-173 (Leukemia) | 0.06 | |

| HL-60 (Leukemia) | 0.9 | |

| MCF-7 (Breast) | 3.5 | |

| 4-Methoxy-salicylaldehyde Benzoylhydrazone | K-562 (Leukemia) | 0.04 |

| BV-173 (Leukemia) | 0.04 | |

| HL-60 (Leukemia) | 0.06 | |

| MCF-7 (Breast) | 0.91 |

Data is for methoxy-substituted salicylaldehyde derivatives, which serve as close analogs for predicting the potential of this compound derivatives. Data extracted from various sources on salicylaldehyde hydrazones.[8][9]

Antioxidant Properties

Schiff bases derived from salicylaldehydes are also recognized for their antioxidant potential.[10] Their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), is a key indicator of this activity. The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) from the phenolic hydroxyl group to stabilize the radical species.[11][12] The structural features of the Schiff base, including the presence of electron-donating groups like the ethoxy group, can significantly influence the antioxidant capacity.[11][12]

Experimental Protocols

Synthesis of 3-ethoxy salicylidene amino benzoic acid (ETSAN)

-

Reactant Preparation: Dissolve this compound (1.66 g, 0.01 mol) and 2-amino benzoic acid (1.37 g, 0.01 mol) in 25 mL of ethanol.[6]

-

Reaction: Reflux the mixture for 2 hours.[6]

-

Isolation: Upon cooling, a red solid product will precipitate.[6]

-

Purification: Collect the solid by filtration, wash with hot ethanol, and dry in a desiccator over anhydrous CaCl₂.[6]

Synthesis of Metal Complexes of ETSAN

-

Reactant Preparation: Prepare separate solutions of the ETSAN Schiff base (0.01 mol) in 25 mL of ethanol and the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂, ZnCl₂) (0.01 mol) in 25 mL of ethanol.[6]

-

Reaction: Add the metal salt solution to the Schiff base solution and reflux the mixture for 2-4 hours at 70-80°C.[6][7]

-

Isolation: Allow the mixture to cool. The colored complex will precipitate.[6][7]

-

Purification: Collect the precipitate by filtration, wash thoroughly with hot ethanol, and dry under vacuum over anhydrous CaCl₂.[6][7]

In Vitro Antimicrobial Screening (Disc Diffusion Method)

-

Media Preparation: Prepare sterile Nutrient Agar (B569324) plates.[6]

-

Inoculation: Inoculate the agar plates with a standardized culture of the test microorganism (e.g., S. aureus, E. coli).

-

Disc Application: Sterilize paper discs (6 mm diameter) and saturate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[6] Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.[6]

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.[7]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in the synthesis and evaluation of this compound derivatives.

References

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. recentscientific.com [recentscientific.com]

- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. storage.googleapis.com [storage.googleapis.com]